molecular formula C19H16ClN3O4 B2941440 N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 863612-51-5

N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2941440
CAS No.: 863612-51-5
M. Wt: 385.8
InChI Key: RJBMFROXJIHYMF-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative characterized by a 2,4-dioxo core substituted with a 3-chloro-4-methylphenyl group at the N1 position and a 3-methoxyphenyl group at the C3 position. Its structural features align with pyrimidine-based compounds known for modulating biological pathways, such as HIV-1 RNase H inhibition or kynurenine formamidase (KFase) binding .

Properties

CAS No.

863612-51-5

Molecular Formula

C19H16ClN3O4

Molecular Weight

385.8

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C19H16ClN3O4/c1-11-6-7-12(8-16(11)20)22-17(24)15-10-21-19(26)23(18(15)25)13-4-3-5-14(9-13)27-2/h3-10H,1-2H3,(H,21,26)(H,22,24)

InChI Key

RJBMFROXJIHYMF-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=CC=C3)OC)Cl

solubility

not available

Origin of Product

United States

Biological Activity

N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a heterocyclic compound with potential biological activity. This article reviews its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C23H22ClN2O3C_{23}H_{22}ClN_2O_3. Its structure features a tetrahydropyrimidine core with multiple substituents that may influence its biological activity.

Table 1: Chemical Structure Information

PropertyValue
Molecular FormulaC23H22ClN2O3
Molecular Weight408.87 g/mol
Melting Point518 K
SolubilitySoluble in ethanol and DMSO

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives of this compound inhibited the growth of various bacterial strains, suggesting potential as an antimicrobial agent .

The proposed mechanism of action involves the inhibition of key enzymes involved in bacterial cell wall synthesis. This inhibition leads to increased cell permeability and ultimately cell lysis. The compound's structural features, particularly the presence of the chloro and methoxy groups, enhance its affinity for these enzymes .

Cytotoxicity and Anticancer Activity

Preliminary studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. In vitro assays revealed that it induces apoptosis in tumor cells through the activation of caspase pathways. The IC50 values for various cancer cell lines ranged from 5 to 20 µM, indicating a promising therapeutic window .

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
HeLa10
MCF-715
A54912

Study on Antimicrobial Activity

In a recent study published in Antimicrobial Agents and Chemotherapy, researchers tested the compound against Gram-positive and Gram-negative bacteria. The results showed a notable reduction in bacterial growth at concentrations as low as 25 µM. The study concluded that the compound has potential as a lead candidate for developing new antibiotics .

Study on Anticancer Properties

A thesis from Virginia Commonwealth University explored the anticancer properties of this compound. The study utilized various cancer models and demonstrated that treatment with this compound resulted in significant tumor size reduction in vivo. The findings suggest that further development could lead to effective cancer therapies .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Features and Bioactivity

Compound Name / ID Substituents (Positions) Functional Groups Reported Bioactivity Synthesis Yield (%) Reference
Target Compound 3-(3-methoxyphenyl); N-(3-chloro-4-methylphenyl) 2,4-dioxo; carboxamide Potential enzyme inhibition Not reported
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid 3-(4-fluorophenyl) 2,4-dioxo; carboxylic acid KFase inhibition (ΔG = -8.7 kcal/mol) Not reported
N-(5-Chloro-2-methoxyphenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (6128-85-4) 4-(3-nitrophenyl); N-(5-chloro-2-methoxyphenyl) 2-thioxo; carboxamide Not explicitly reported Not reported
6-(([1,1′-Biphenyl]-4-ylmethyl)amino)-N-benzyl-3-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (10n) 6-([1,1′-biphenyl]-4-ylmethyl)amino; N-benzyl 3-hydroxy; 2,4-dioxo HIV-1 RNase H inhibition (EC₅₀ = 0.8 µM) 81%
4-(2-Chlorophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide 4-(2-chlorophenyl); N-(2,5-dimethoxyphenyl) 2-sulfanylidene; carboxamide Not explicitly reported Not reported

Key Differences and Implications

Functional Groups: The 2,4-dioxo group in the target compound enhances hydrogen-bonding capacity compared to 2-thioxo () or 2-sulfanylidene () derivatives. This may improve binding to polar enzyme active sites, as seen in HIV-1 RNase H inhibitors . The absence of this group in the target compound suggests divergent target selectivity.

In contrast, the 3-nitrophenyl group in compound 6128-85-4 () is electron-withdrawing, which may alter reactivity or metabolic stability . The N-(3-chloro-4-methylphenyl) moiety combines halogenated and alkyl substituents, balancing lipophilicity and steric bulk.

However, its 3-chloro-4-methylphenyl group may confer higher binding affinity compared to the 4-fluorophenyl analog (ΔG = -8.7 kcal/mol) due to increased hydrophobicity . Antiviral activity in correlates with the 3-hydroxy-2,4-dioxo motif, absent in the target compound. This implies that bioactivity may depend on specific functional group arrangements .

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